6-((2-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Description
This compound is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a thioether linkage at position 6 (2-chlorobenzyl substituent), a cyano group at position 5, a furan-2-yl moiety at position 4, and an N-phenylcarboxamide group at position 2. The 1,4-DHP scaffold is well-documented for its pharmacological relevance, particularly in calcium channel modulation, though structural modifications significantly alter target specificity and potency .
Properties
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2S/c1-16-22(24(30)29-18-9-3-2-4-10-18)23(21-12-7-13-31-21)19(14-27)25(28-16)32-15-17-8-5-6-11-20(17)26/h2-13,23,28H,15H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVDHCMKTYFQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CC=CC=C2Cl)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((2-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, known for its diverse biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure features several functional groups that contribute to its biological activity:
- Dihydropyridine core : Known for ion channel modulation.
- Furan ring : Contributes to antioxidant properties.
- Cyano group : Involved in various chemical reactions and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signal transduction pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, promoting cell death.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been reported to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against a range of pathogens. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating strong activity against Gram-positive and Gram-negative bacteria. For example:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Pseudomonas aeruginosa | 0.75 |
These findings suggest potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models . This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Dihydropyridine Core : Utilizing condensation reactions between appropriate precursors.
- Introduction of Functional Groups : Through substitution reactions that enhance biological activity.
The SAR studies indicate that modifications to the chlorobenzyl group or changes in the furan substituent can significantly affect the biological potency of the compound .
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Case Study on Anticancer Activity : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models, indicating its potential as a therapeutic agent against specific cancers.
- Case Study on Antimicrobial Efficacy : In clinical settings, derivatives were tested against multi-drug resistant strains, showing promising results that support further development into clinical applications .
Scientific Research Applications
Overview
6-((2-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structure incorporates multiple functional groups that facilitate diverse chemical reactions and biological interactions.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies have shown its potential to modulate pathways involving p53 activity and inhibit anti-apoptotic proteins, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Properties : The compound's structural features suggest it may inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling, indicating potential use in treating inflammatory diseases.
2. Biological Activity
- Antimicrobial Efficacy : Derivatives of this compound have exhibited significant antimicrobial activity against resistant bacterial strains, suggesting their potential as therapeutic agents.
- Drug Discovery : Its ability to interact with various biological targets positions it as a valuable candidate in drug discovery efforts aimed at developing new therapies for diseases.
3. Materials Science
- The compound can serve as a building block for synthesizing new materials with tailored properties, such as conductivity or fluorescence, which are valuable in electronic and photonic applications.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Anticancer Studies : In vitro studies demonstrated that compounds with similar structures effectively reduced the viability of various cancer cell lines.
- Inflammation Models : Experimental models indicated that these compounds could significantly reduce inflammation markers in vivo, supporting their therapeutic potential.
- Antimicrobial Research : Studies highlighted the antimicrobial efficacy of derivatives against resistant strains, showcasing their potential for clinical applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituents at positions 3 (carboxamide), 4 (aryl/heteroaryl), and 6 (thioether). Key comparisons include:
Table 1: Structural and Pharmacological Comparisons
Key Observations :
Position 6 Substituents :
- The 2-chlorobenzylthio group in the target compound confers higher lipophilicity (logP 3.8) compared to AZ331 (logP 2.9) and AZ420 (logP 2.5), likely improving membrane permeability but reducing aqueous solubility.
- Bromine in AZ257 increases molecular weight and logP (4.1), correlating with reduced solubility (18.9 µg/mL) and moderate potency.
Position 3 Carboxamide :
- The N-phenyl group in the target compound lacks electron-donating methoxy groups (cf. AZ331/AZ420), which may reduce polar interactions with target receptors but enhance metabolic stability due to decreased oxidative susceptibility .
Position 4 Heterocycle: All analogs retain the furan-2-yl group, critical for π-π stacking interactions in receptor binding.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what key reaction parameters influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 5-cyano-4-(furan-2-yl)-1,4-dihydropyridine precursors with thiol-containing intermediates (e.g., 2-chlorobenzyl mercaptan) under basic conditions (e.g., NaH in DMF) .
- Step 2 : Cyclization and carboxamide formation via coupling reagents like EDCI/HOBt . Critical parameters include solvent choice (DMF or dichloromethane), temperature (60–80°C for thioether bond formation), and reaction time (8–12 hours for cyclization) .
Q. Which analytical techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions, particularly the thioether linkage and furan ring protons .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 496.08) .
- X-ray Crystallography : For resolving stereochemical ambiguities in the 1,4-dihydropyridine core .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, temperature gradient) and analyze outcomes using response surface methodology .
- Purification Strategies : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the compound ≥95% purity .
- Byproduct Mitigation : Monitor intermediates via TLC and quench reactive species (e.g., excess NaH) with cautious aqueous workup .
Q. How should contradictions in reported biological activity data be addressed?
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for calcium channel blocking) and purity thresholds (e.g., ≥98% by HPLC) .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substituting the 2-chlorobenzyl group with 4-fluorobenzyl) to identify critical pharmacophores .
- Data Validation : Cross-reference PubChem bioactivity data (CID: 5144418) with independent in-house assays .
Q. What methodologies are recommended for studying target interactions and mechanism of action?
- Molecular Docking : Use software like AutoDock Vina to model binding to dihydropyridine receptors, focusing on the thioether and furan moieties .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to isolated protein targets (e.g., L-type calcium channels) .
- In Vitro Functional Assays : Measure intracellular calcium flux in vascular smooth muscle cells to confirm antagonistic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
